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Introduction

The field of antibody-drug conjugates (ADCSs) is rapidly evolving, with next-generation therapies
demonstrating significant improvements in efficacy and safety. This guide provides an objective
comparison of IMGC936, an ADC targeting A Disintegrin and Metalloproteinase domain 9
(ADAMD9), with other notable next-generation ADCs. While the clinical development of
IMGC936 was discontinued in March 2024 due to not meeting safety and efficacy benchmarks
in a Phase 1 trial, a retrospective analysis of its preclinical and early clinical data in comparison
to successful ADCs offers valuable insights for future ADC design and development. This guide
will focus on a comparison with MGCO028, a second-generation ADAM9-targeting ADC, as well
as two approved and widely recognized next-generation ADCs, trastuzumab deruxtecan and
sacituzumab govitecan.

Comparative Overview of ADC Characteristics

A summary of the key characteristics of IMGC936 and the selected next-generation ADCs is
presented in the table below. This includes their respective targets, payloads, linkers, and
approved or investigated indications.
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Preclinical Performance Data

In Vitro Cytotoxicity
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The in vitro cytotoxicity of an ADC is a critical measure of its potency against cancer cells. The
half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity.

ADC Cell Line(s) Target Expression IC50 Value(s)

Various human tumor -
IMGC936 ] ADAM9-positive 0.2 to 224 nmol/L[1]

cell lines

N 0.3to 14.4 nM (ORM-
Trastuzumab HER2-positive breast - o
) HER2-positive 5029, a similar ADC)
Deruxtecan cancer cell lines 7]
) ] Significantly lower
Sacituzumab CVX8 (cervical )
] High Trop-2 than control ADC (3.3-
Govitecan cancer)
fold decrease)[8]
] Significantly lower

ADX3 (cervical )

High Trop-2 than control ADC (1.9-
cancer)

fold decrease)[8]
Significantly lower
KRCH31, OVAL,
_ _ than control ADC (4.0-

OVAL10 (ovarian High Trop-2

cancer)

4.43-fold increase in

cytotoxicity)[5]

In Vivo Efficacy in Xenograft Models

The antitumor activity of ADCs is evaluated in vivo using xenograft models, where human

tumor cells are implanted in immunocompromised mice.
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ADC Xenograft Model(s) Key Findings
Cell line-derived and patient- ) o
. ) Potent antitumor activity[1][2]
IMGC936 derived xenografts of various ]
solid tumors
Patient-derived xenograft ) ] o
MGC028 Compelling anti-tumor activity

models

Trastuzumab Deruxtecan

HER2 3+ USC xenograft
model

Tumor growth suppression and

prolonged survival[10]

Sacituzumab Govitecan

Poorly differentiated,
chemotherapy-resistant EC

xenografts

Impressive tumor growth
inhibition (p = 0.011)[11][12]

Chemotherapy-resistant EOC

xenografts

Impressive anti-tumor

activity[5]

Low-grade serous ovarian

cancer PDX model

Significant tumor growth
inhibition (p < .0001) and

prolonged survival[13]

Clinical Performance Data

A summary of key clinical trial results for the comparator ADCs is provided below. The

development of IMGC936 was terminated before the completion of its Phase 1/2 trial

(NCT04622774).
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. . L Key Efficacy
ADC Clinical Trial Indication
Results
ORR: 60.9% Median
DESTINY-BreastO1 HER2-positive PFS: 16.4 months
Trastuzumab . :
(Phase 2, metastatic breast Median OS: Not
Deruxtecan .
NCT03248492) cancer reached at primary

analysis

Median PFS: 5.6

months (vs. 1.7

o months with
) Metastatic triple-
Sacituzumab ASCENT (Phase 3, ) chemotherapy)
) negative breast )
Govitecan NCT02574455) Median OS: 12.1
cancer
months (vs. 6.7
months with
chemotherapy)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol describes a common method for assessing the cytotoxic effects of ADCs on

cancer cell lines.

o Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in
appropriate media supplemented with fetal bovine serum and antibiotics.

o Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

o ADC Treatment: The ADC and a non-targeting control ADC are serially diluted and added to
the cells.

 Incubation: The plates are incubated for a period of 3 to 5 days to allow for the cytotoxic
effects to manifest.
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 Viability Assessment: Cell viability is measured using a colorimetric assay, such as the WST-
8 or MTT assay. The absorbance is read using a microplate reader.

o Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the
percentage of cell viability against the ADC concentration and fitting the data to a sigmoidal
dose-response curve.

Bystander Effect Assay (General Protocol)

The bystander effect, where an ADC Kkills neighboring antigen-negative cells, is a crucial
characteristic of next-generation ADCs.

o Cell Culture: Both antigen-positive and antigen-negative cancer cell lines are cultured. The
antigen-negative cells are often engineered to express a fluorescent protein for easy
identification.

e Co-culture Seeding: A mixed population of antigen-positive and antigen-negative cells is
seeded into 96-well plates.

o ADC Treatment: The cells are treated with the ADC or a control.

e Imaging and Analysis: The viability of the fluorescently labeled antigen-negative cells is
monitored over time using automated microscopy. A decrease in the number of fluorescent
cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.

In Vivo Xenograft Study (General Protocol)

This protocol outlines the methodology for evaluating the antitumor activity of ADCs in animal
models.

e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent
rejection of human tumor cells.

e Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are
implanted subcutaneously into the flanks of the mice.

e Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
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o Treatment: Once the tumors reach a specified size, the mice are randomized into treatment
groups and receive intravenous injections of the ADC, a control ADC, or vehicle.

o Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. The primary
endpoint is often a delay in tumor growth or tumor regression.

» Toxicity Assessment: The general health of the animals, including body weight, is monitored
as an indicator of treatment-related toxicity.
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Caption: ADAM9 signaling pathway promoting cancer progression.
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Experimental Workflow for In Vitro Cytotoxicity Assay
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Caption: Workflow for determining the in vitro cytotoxicity of an ADC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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